BenchChemオンラインストアへようこそ!

1-Benzyl-2-methylbenzimidazole

Antimicrobial resistance Metal-based drugs Gram-positive/Gram-negative spectrum

1-Benzyl-2-methylbenzimidazole (C₁₅H₁₄N₂; MW 222.28 g/mol) is a synthetic, N1‑benzyl‑C2‑methyl‑substituted benzimidazole that serves as a versatile scaffold in agrochemical and pharmaceutical lead discovery. Its computed XLogP3‑AA of 3.4 places it in a moderate lipophilicity window distinct from both the parent 2‑methylbenzimidazole (lower logP) and from 2‑phenyl or longer alkyl‑chained analogs.

Molecular Formula C15H14N2
Molecular Weight 222.28 g/mol
Cat. No. B8804087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-methylbenzimidazole
Molecular FormulaC15H14N2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3
InChIInChI=1S/C15H14N2/c1-12-16-14-9-5-6-10-15(14)17(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
InChIKeyUFSXKKJZEMLAJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-methylbenzimidazole (CAS 5805-83-4): Core Properties and Procurement Identity


1-Benzyl-2-methylbenzimidazole (C₁₅H₁₄N₂; MW 222.28 g/mol) is a synthetic, N1‑benzyl‑C2‑methyl‑substituted benzimidazole that serves as a versatile scaffold in agrochemical and pharmaceutical lead discovery. Its computed XLogP3‑AA of 3.4 [1] places it in a moderate lipophilicity window distinct from both the parent 2‑methylbenzimidazole (lower logP) and from 2‑phenyl or longer alkyl‑chained analogs. This compound is commercially available at ≥95% purity from multiple research‑chemical suppliers, and its primary differentiation from generic benzimidazoles lies in the fixed combination of a benzyl N‑substituent and a methyl C‑substituent, which has been shown to modulate bioactivity profiles in insect growth regulation [2] and antimicrobial metal‑complex campaigns [3].

Why 1-Benzyl-2-methylbenzimidazole Cannot Be Replaced by Generic Benzimidazoles: The Substitution-Dependent Activity Cliff


Simple 2‑methylbenzimidazole or 1‑benzyl‑benzimidazole analogs fail to recapitulate the biological profile of 1‑benzyl‑2‑methylbenzimidazole because the benzyl and methyl substituents cooperatively dictate both lipophilicity‑driven membrane partitioning and target‑site recognition. In a head‑to‑head zinc(II)‑complexation study, the unsubstituted parent ligand 2‑methylbenzimidazole and its Zn(II) complex were active only against Gram‑negative bacteria, whereas the Zn(II) complex of 1‑benzyl‑2‑methylbenzimidazole displayed broad‑spectrum activity against both Gram‑positive and Gram‑negative strains [1]. Similarly, in insect growth‑regulator SAR, the position of substitution on the 1‑benzyl ring dramatically alters the balance between developmental inhibition and acute lethality; analogs with 3‑position substitution show markedly lower activity than those retaining the unsubstituted benzyl motif [2]. These activity cliffs mean that procurement of a closely related but non‑identical benzimidazole carries a high risk of inactive or selectivity‑shifted material.

Quantitative Differentiation of 1-Benzyl-2-methylbenzimidazole Against Its Closest Analogs


Broad-Spectrum Antibacterial Shift Upon Zn(II) Complexation Relative to 2-Methylbenzimidazole

When formulated as Zn(II) complexes of the type ZnL₂Cl₂·nH₂O, the target compound ligand 1‑benzyl‑2‑methylbenzimidazole (L2) and its 4‑methylbenzyl analog (L3) produced complexes with in vitro activity against the Gram‑positive panel (Bacillus sp., Staphylococcus aureus, Sarcina lutea) as well as the Gram‑negative Pseudomonas aeruginosa. In sharp contrast, the parent ligand 2‑methylbenzimidazole (L1) and its Zn(II) complex remained active against only Gram‑negative bacteria. Minimum inhibitory concentrations (MIC) were determined for all three ligand‑complex series, with L2 and L3 complexes demonstrating a spectrum expansion not achievable with the simpler 2‑methylbenzimidazole scaffold. [1]

Antimicrobial resistance Metal-based drugs Gram-positive/Gram-negative spectrum

Insect Growth Regulator Mode‑of‑Action Switching Controlled by 1‑Benzyl Substitution Pattern

In Bombyx mori bioassays, 1‑benzyl‑2‑methylbenzimidazole (BMBI) derivatives exhibited a dual phenotypic response — inhibition of development at low doses and acute lethality at high doses — with the response ratio dictated by the substitution position on the 1‑benzyl ring. The unsubstituted parent BMBI scaffold (target compound core) and analogs with 2‑ and/or 4‑position substituents showed comparatively high activity, while relocation of substituents to the 3‑position sharply reduced both developmental inhibition and lethality endpoints. Activity also varied by application instar: 4th‑instar treatment predominantly blocked larval‑pupal molting, whereas 3rd‑instar application induced higher acute mortality. This target‑engagement duality is absent in simple 2‑methyl‑ or 1‑unsubstituted benzimidazoles. [1]

Insect growth regulator Bombyx mori model Lepidopteran pest control

Lipophilicity (XLogP3-AA) Distinction from 2-Methylbenzimidazole Governing Membrane Permeability and Bioavailability

The target compound's computed XLogP3‑AA of 3.4 represents a significant increase over the parent 2‑methylbenzimidazole (predicted XLogP ≈ 1.2), a difference that translates into roughly two orders of magnitude higher predicted n‑octanol/water partition coefficient. This lipophilicity falls within the optimal range (LogP 3–5) for passive membrane permeation and oral bioavailability according to Lipinski's guidelines, while remaining below the excessive lipophilicity threshold (>5) associated with poor solubility and promiscuous off‑target binding. The 1‑(4‑methylbenzyl) analog, by contrast, shifts LogP further upward (≈3.8), potentially moving into a less favorable ADME space. [1]

Lipophilicity ADME prediction Lead optimization

Differential Antifungal Activity: Target Compound vs. 4‑Methylbenzyl Analog Against Candida pseudotropicalis

In the same Zn(II)-complex antimicrobial study, the target compound 1‑benzyl‑2‑methylbenzimidazole and its Zn(II) complex were not significantly effective against the yeast Candida pseudotropicalis, whereas the 4‑methylbenzyl analog 1‑(4‑methylbenzyl)‑2‑methylbenzimidazole and its Zn(II) complex exhibited very slight to slight inhibition of yeast growth. This indicates that the mere presence of a methyl group on the benzyl ring introduces antifungal activity that is absent from the unsubstituted benzyl compound, underscoring the narrow structural window for antifungal SAR within this chemotype. [1]

Antifungal screening Candida pseudotropicalis Structure-activity relationship

Recommended Use Cases for 1-Benzyl-2-methylbenzimidazole Based on Quantitative Differentiation Evidence


Agrochemical Insect Growth Regulator Screening on Lepidopteran Models

The dual developmental‑inhibition and acute‑lethality phenotype of 1‑benzyl‑2‑methylbenzimidazole derivatives against Bombyx mori [1] makes this compound an ideal starting scaffold for mode‑of‑action studies in lepidopteran pest control. Procurement of the unsubstituted benzyl core is critical to preserve the activity associated with the 2‑ and 4‑substitution‑tolerant benzyl ring; 3‑substituted analogs will yield false‑negative results in developmental inhibition readouts.

Broad‑Spectrum Metal‑Complex Antibacterial Agent Development

Zn(II) complexation of 1‑benzyl‑2‑methylbenzimidazole uniquely expands the antibacterial spectrum to include Gram‑positive pathogens (Bacillus, Staphylococcus, Sarcina) that are not covered by the simpler 2‑methylbenzimidazole‑Zn(II) complex [2]. This selectivity profile supports procurement for metalloantibiotic lead optimization campaigns where Gram‑positive coverage is a design goal.

ADME‑Guided Medicinal Chemistry: Optimizing Oral Bioavailability

With an XLogP3‑AA of 3.4, 1‑benzyl‑2‑methylbenzimidazole occupies a favorable lipophilicity window for passive membrane permeation [3]. It can serve as a balanced reference standard in permeability and metabolic stability assays, where using the more polar 2‑methylbenzimidazole (LogP ≈ 1.2) would underestimate membrane flux, and the 4‑methylbenzyl analog (LogP ≈ 3.8) risks solubility‑limited absorption.

Negative Control for Benzimidazole‑Based Antifungal Screens

Because 1‑benzyl‑2‑methylbenzimidazole lacks significant activity against Candida pseudotropicalis while its 4‑methylbenzyl analog shows marginal activity [2], the target compound is the preferred choice for constructing antifungal‑negative control benzimidazoles, avoiding the confounding low‑level inhibition introduced by the methylated analog.

Quote Request

Request a Quote for 1-Benzyl-2-methylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.